Sodium p-hydroxybenzoate CAS number and properties
Sodium p-hydroxybenzoate CAS number and properties
An In-Depth Technical Guide to Sodium p-Hydroxybenzoate for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Sodium p-hydroxybenzoate, also known as sodium 4-hydroxybenzoate, is the sodium salt of p-hydroxybenzoic acid. While its parent compound and its ester derivatives (parabens) are more widely recognized, sodium p-hydroxybenzoate serves as a crucial chemical intermediate and, in some contexts, a preservative in its own right. Its primary value lies in its significantly enhanced aqueous solubility compared to p-hydroxybenzoic acid, a property that is highly advantageous in various formulation and synthesis workflows.
This guide provides a comprehensive technical overview of sodium p-hydroxybenzoate, designed for researchers, chemists, and formulation scientists. We will delve into its fundamental properties, synthesis protocols, analytical characterization methods, applications, and safety considerations, grounding the discussion in established scientific principles and field-proven insights. The objective is to equip the reader with the necessary knowledge to confidently and effectively utilize this compound in a laboratory or developmental setting.
Chemical Identity and Physicochemical Properties
Sodium p-hydroxybenzoate is an organic sodium salt formed by the deprotonation of the carboxylic acid group of 4-hydroxybenzoic acid.[1][2] This seemingly simple modification—the replacement of a proton with a sodium ion—is the key to its distinct utility, primarily by transforming a sparingly soluble organic acid into a highly water-soluble salt.[1]
Chemical Identifiers
| Identifier | Value | References |
| CAS Number | 114-63-6 | [1][2][3][4] |
| EC Number | 204-051-1 | [1][2][3] |
| Molecular Formula | C₇H₅NaO₃ | [2][4][5] |
| Molecular Weight | 160.10 g/mol | [4][5] |
| IUPAC Name | Sodium 4-hydroxybenzoate | [2] |
| Synonyms | Sodium p-hydroxybenzoate, 4-Hydroxybenzoic acid sodium salt, Sodium paraben | [1][2][3] |
Physicochemical Properties
| Property | Value | References |
| Appearance | White to light beige crystalline powder | [1] |
| Melting Point | >300 °C (decomposes) | [1] |
| Solubility | Soluble in water | [1] |
| Density | 1.375 g/cm³ | [1] |
| pH | ~9.5 - 10.5 (for related sodium paraben salts in a 1 g/L aqueous solution) | [6] |
| Vapor Pressure | 4.48 x 10⁻⁵ mmHg at 25°C | [1] |
The high melting point is characteristic of an ionic salt, contrasting sharply with the parent p-hydroxybenzoic acid (213-217 °C). The alkaline pH of its aqueous solution is a direct consequence of the hydrolysis of the 4-hydroxybenzoate anion, which is the conjugate base of a weak acid. This property is critical for formulation scientists, as it influences the pH and stability of the final product.
Synthesis and Manufacturing
The synthesis of sodium p-hydroxybenzoate is a straightforward acid-base neutralization reaction. The core principle involves reacting p-hydroxybenzoic acid or one of its alkyl esters (parabens) with a stoichiometric amount of a sodium base, typically sodium hydroxide. The use of the ester form is common in industrial settings, as the synthesis of various parabens is a well-established process.
Synthesis Pathway
The reaction involves the deprotonation of the carboxylic acid proton, which is more acidic than the phenolic proton, by the hydroxide ion.
Caption: Synthesis of Sodium p-hydroxybenzoate via neutralization.
Laboratory-Scale Synthesis Protocol
This protocol is adapted from established industrial methods for preparing sodium salts of parabens.[7][8] It prioritizes safety, simplicity, and high yield.
Materials:
-
Methyl p-hydroxybenzoate (Methylparaben)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol (optional, for washing)
Equipment:
-
Reaction vessel (e.g., three-necked round-bottom flask)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reaction Setup: In the reaction vessel, prepare a solution of methyl p-hydroxybenzoate in deionized water. While it has limited solubility, a suspension is acceptable. Begin vigorous stirring.
-
Base Addition: Prepare a solution of sodium hydroxide with a molar equivalent of 1.0 to 1.05 times that of the methyl p-hydroxybenzoate. Slowly add the NaOH solution dropwise to the stirred suspension at room temperature. The causality here is critical: slow addition prevents localized overheating and ensures a controlled saponification (hydrolysis) of the ester and subsequent neutralization.
-
Reaction: Continue stirring at room temperature for approximately 1-2 hours after the addition is complete. The reaction mixture should become a clear solution as the water-soluble sodium salt is formed.
-
Crystallization & Isolation: If the solution is concentrated enough, the product may begin to crystallize upon cooling. If not, the volume can be reduced under vacuum. Cool the mixture in an ice bath to maximize crystal formation.
-
Filtration: Collect the resulting crystalline solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol or ice-cold deionized water to remove any unreacted starting material or excess NaOH.
-
Drying: Dry the purified sodium p-hydroxybenzoate product in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Self-Validation: The success of the synthesis can be validated by a simple pH test of the final product in solution (should be alkaline) and a melting point determination (should be >300°C). For rigorous confirmation, the analytical methods described in the next section should be employed.
Spectroscopic and Analytical Characterization
Rigorous identification and purity assessment are paramount in scientific research and drug development. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Data Summary
| Technique | Characteristic Features | References |
| FT-IR (KBr) | Broad O-H stretch (~3200-3400 cm⁻¹), strong asymmetric COO⁻ stretch (~1580-1600 cm⁻¹), symmetric COO⁻ stretch (~1390-1410 cm⁻¹), C-O stretch (~1280 cm⁻¹). | [2][9][10] |
| ¹H NMR (D₂O) | Two doublets in the aromatic region (~6.8-7.8 ppm) characteristic of a 1,4-disubstituted benzene ring. The phenolic and carboxylic protons are typically exchanged with D₂O. | [2][11][12] |
| ¹³C NMR (D₂O) | Signals for the carboxylate carbon (~175 ppm), the carbon bearing the hydroxyl group (~160 ppm), the carbon bearing the carboxylate group (~125 ppm), and the two sets of equivalent aromatic carbons. | [2] |
| UV-Vis (Water) | λmax typically around 250-255 nm, arising from the π → π* transitions in the aromatic ring and carboxylate group. | [2] |
The most telling feature in the IR spectrum is the disappearance of the sharp carboxylic acid C=O stretch (around 1680-1700 cm⁻¹) of the parent acid and the appearance of the strong carboxylate (COO⁻) stretches.[9] This provides definitive evidence of salt formation.
Analytical Workflow: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of sodium p-hydroxybenzoate and quantifying it in various matrices.[3][13]
Caption: Standard HPLC workflow for Sodium p-hydroxybenzoate analysis.
Detailed HPLC Protocol
This protocol provides a robust method for the analysis of sodium p-hydroxybenzoate.[1][13]
Instrumentation:
-
HPLC system with isocratic pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm ID x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Citrate buffer or Formic acid (for pH adjustment).
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase. A common composition is a mixture of Acetonitrile and an aqueous buffer (e.g., 5 mmol/L Citrate buffer, pH 4.1) in a 60:40 ratio.[13] Alternatively, a mixture of acetonitrile, methanol, and water can be used.[1] Degas the mobile phase thoroughly before use.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of sodium p-hydroxybenzoate in the mobile phase to create a stock solution (e.g., 1 mg/mL). Perform serial dilutions to generate a set of calibration standards (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in the mobile phase to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Then, inject the prepared sample.
-
Data Interpretation: The purity or concentration of the sample is determined by comparing its peak area to the standard curve. The retention time should match that of the reference standard.
Trustworthiness of the Protocol: This method is self-validating through the linearity of the calibration curve (R² > 0.999), the reproducibility of retention times, and the sharpness of the chromatographic peak.
Applications in Research and Industry
The primary application of sodium p-hydroxybenzoate and its related paraben salts stems from their effective antimicrobial properties.[14][15] They are broad-spectrum preservatives, active against a wide range of bacteria, yeasts, and molds.
-
Pharmaceuticals: Used as a preservative in a variety of formulations, including oral liquids, topicals, and injectables, to ensure stability and prevent microbial contamination.[16] The enhanced water solubility of the sodium salts makes them particularly useful for aqueous formulations where the less soluble ester parabens cannot be easily incorporated.[6]
-
Cosmetics and Personal Care: A staple preservative in creams, lotions, shampoos, and other products to extend shelf life and ensure consumer safety.[14][17]
-
Food Industry: Employed as a food additive to prevent spoilage in products like beverages, jams, and baked goods.[15][16][18]
-
Chemical Synthesis: Serves as a versatile starting material or intermediate for the synthesis of other compounds, including more complex parabens and active pharmaceutical ingredients.[3]
The mechanism of antimicrobial action is believed to involve the disruption of membrane transport processes and the inhibition of essential enzyme systems within microbial cells.
Safety, Handling, and Toxicology
While generally regarded as having low toxicity in acute studies, the safety profile of parabens, including sodium p-hydroxybenzoate, is a subject of ongoing scientific discussion, particularly concerning potential endocrine-disrupting effects.[19]
GHS Hazard Classification
| Hazard Class | Code | Statement | References |
| Skin Irritation | H315 | Causes skin irritation | [1][3][5] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][3][5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][3][5] |
Safe Handling and PPE
Based on the hazard classifications, the following precautions are mandatory when handling sodium p-hydroxybenzoate powder:
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5]
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection: Use nitrile or other chemically resistant gloves and a lab coat.[3]
-
Respiratory Protection: If dust levels are high, a NIOSH-approved N95 dust mask or a respirator should be used.[3]
Toxicological Insights
-
Acute Toxicity: Parabens are generally considered to have low acute toxicity. For the related sodium ethyl p-hydroxybenzoate, the oral LD50 in rats is greater than 5000 mg/kg.[20] They are known to be rapidly absorbed, metabolized, and excreted from the body.[19]
-
Sensitization: While non-irritating to intact skin for most individuals, application to damaged skin has been associated with allergic contact dermatitis.[19][21]
-
Endocrine Activity: The primary toxicological concern is the potential for some parabens to exhibit weak estrogenic activity (act as xenoestrogens).[14] This activity appears to increase with the length of the alkyl chain of the ester group (e.g., butylparaben > propylparaben > ethylparaben > methylparaben).[19] As the parent salt, sodium p-hydroxybenzoate itself is not the primary focus of this concern, but it is a key part of the broader paraben family. Regulatory bodies worldwide have established safe concentration limits for their use in consumer products.[22]
Conclusion
Sodium p-hydroxybenzoate is a fundamentally important compound for formulation science and chemical synthesis. Its identity is defined by CAS number 114-63-6, and its key advantage is high water solubility. Synthesis is achieved through a simple and scalable neutralization reaction. Its quality and purity are reliably assessed using standard analytical techniques like HPLC and FT-IR. While its primary application is as a precursor to or a soluble form of the widely used paraben preservatives, its own properties make it a valuable tool for researchers. Adherence to appropriate safety protocols is essential when handling this compound, particularly in its powdered form, to mitigate risks of skin, eye, and respiratory irritation.
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